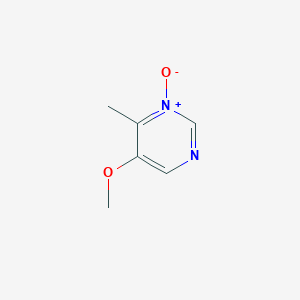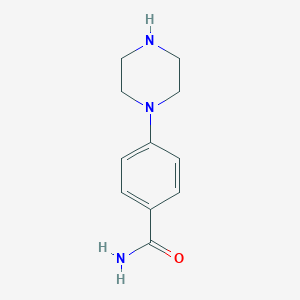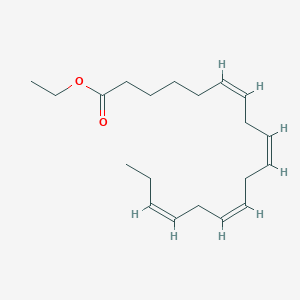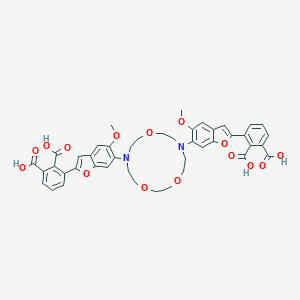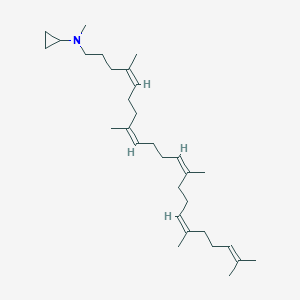
Trisnorsqualene N-methylcyclopropylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisnorsqualene N-methylcyclopropylamine (TNSA) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TNSA is a cyclopropane-containing compound that has been synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of Trisnorsqualene N-methylcyclopropylamine is not fully understood. However, it has been proposed that Trisnorsqualene N-methylcyclopropylamine may interact with cellular membranes and modulate their properties. Trisnorsqualene N-methylcyclopropylamine may also interact with specific proteins and enzymes, leading to changes in their activity and function.
Effets Biochimiques Et Physiologiques
Trisnorsqualene N-methylcyclopropylamine has been shown to have various biochemical and physiological effects. In vitro studies have shown that Trisnorsqualene N-methylcyclopropylamine can induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that Trisnorsqualene N-methylcyclopropylamine can reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Trisnorsqualene N-methylcyclopropylamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Trisnorsqualene N-methylcyclopropylamine is also stable under various conditions, making it suitable for use in different experimental setups. However, Trisnorsqualene N-methylcyclopropylamine has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For the study of Trisnorsqualene N-methylcyclopropylamine include the development of novel Trisnorsqualene N-methylcyclopropylamine-based materials, investigation of its mechanism of action, and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Trisnorsqualene N-methylcyclopropylamine involves the reaction of trisnorsqualene with N-methylcyclopropanamine. The reaction is catalyzed by a Lewis acid catalyst, such as boron trifluoride etherate. The reaction proceeds through a series of steps, including nucleophilic addition, elimination, and cyclization. The final product is obtained through purification and isolation procedures.
Applications De Recherche Scientifique
Trisnorsqualene N-methylcyclopropylamine has been studied for its potential applications in various fields, including drug discovery, material science, and catalysis. In drug discovery, Trisnorsqualene N-methylcyclopropylamine has been shown to have anti-cancer and anti-inflammatory properties. In material science, Trisnorsqualene N-methylcyclopropylamine has been used as a building block for the synthesis of novel materials, such as dendrimers and polymers. In catalysis, Trisnorsqualene N-methylcyclopropylamine has been used as a catalyst for various reactions, including the Diels-Alder reaction.
Propriétés
Numéro CAS |
123594-77-4 |
|---|---|
Nom du produit |
Trisnorsqualene N-methylcyclopropylamine |
Formule moléculaire |
C31H53N |
Poids moléculaire |
439.8 g/mol |
Nom IUPAC |
N-methyl-N-[(4Z,8Z,12Z,16Z)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenyl]cyclopropanamine |
InChI |
InChI=1S/C31H53N/c1-26(2)14-10-17-29(5)20-11-18-27(3)15-8-9-16-28(4)19-12-21-30(6)22-13-25-32(7)31-23-24-31/h14-16,20-21,31H,8-13,17-19,22-25H2,1-7H3/b27-15-,28-16-,29-20-,30-21- |
Clé InChI |
DWHRGDDPNGNRRM-LKNHTZMTSA-N |
SMILES isomérique |
CC(=CCC/C(=C\CC/C(=C\CC/C=C(/C)\CC/C=C(/C)\CCCN(C)C1CC1)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCN(C)C1CC1)C)C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCN(C)C1CC1)C)C)C |
Synonymes |
trisnorsqualene N-methylcyclopropylamine trisnorsqualene NMCA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



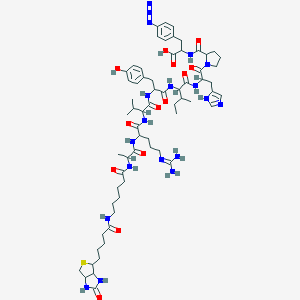
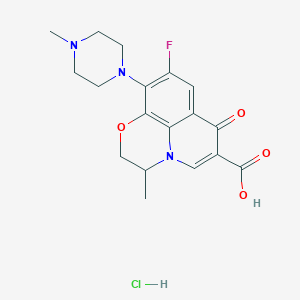
![N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B55196.png)
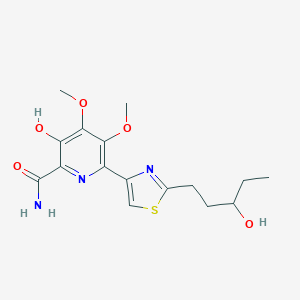
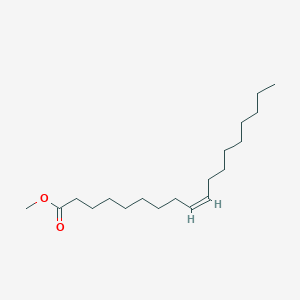
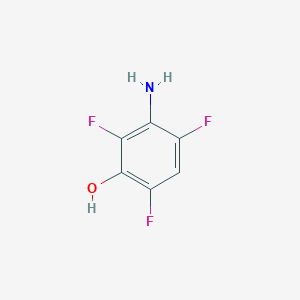

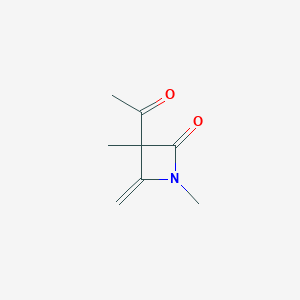
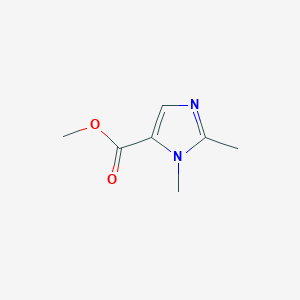
![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
